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In-Depth Technical Guide: (2R)-2-(2-
Chlorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals

Abstract
(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in synthetic organic

chemistry and drug development. Its unique structural features, including a reactive oxirane

ring, a stereocenter, and an electronically modified phenyl group, make it a valuable building

block for the asymmetric synthesis of complex molecules. The ortho-chlorine substituent

influences the molecule's reactivity and provides a handle for further functionalization. This

guide provides a comprehensive overview of the physical, chemical, and spectroscopic

properties of (2R)-2-(2-chlorophenyl)oxirane, along with detailed experimental protocols for

its synthesis, analysis, and characteristic reactions.

Physical and Chemical Properties
A summary of the key physical and chemical properties of (2R)-2-(2-chlorophenyl)oxirane is

presented below. It is important to note that some of the listed properties are predicted values

for the racemic mixture, as experimentally determined data for the pure (2R)-enantiomer is

limited in publicly available literature.
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Property Value Source

Molecular Formula C₈H₇ClO [1][2]

Molecular Weight 154.59 g/mol [1][2][3]

CAS Number 62566-66-9 [1][2][3]

IUPAC Name (2R)-2-(2-chlorophenyl)oxirane [1]

Appearance Colorless oil or crystal [4]

Boiling Point 211.8 ± 28.0 °C (Predicted) [4]

Density 1.283 ± 0.06 g/cm³ (Predicted) [4]

Solubility
Slightly soluble in Chloroform,

DMSO, and Methanol.
[4][5]

Optical Rotation
As a chiral molecule, it rotates

the plane of polarized light.[3]

InChI

InChI=1S/C8H7ClO/c9-7-4-2-

1-3-6(7)8-5-10-8/h1-

4,8H,5H2/t8-/m0/s1

[1]

SMILES
C1--INVALID-LINK--

C2=CC=CC=C2Cl
[1]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of (2R)-2-(2-
chlorophenyl)oxirane. While complete spectral data for the pure enantiomer is not readily

available, data for the racemic 2-(2-chlorophenyl)oxirane provides valuable information.

¹H NMR Spectroscopy: Data for the related 1-(2-chlorophenyl)ethanol suggests that the

aromatic protons would appear in the range of 7.1-7.6 ppm, with the benzylic proton on the

oxirane ring appearing further upfield.

¹³C NMR Spectroscopy: The carbon atoms of the phenyl ring are expected to resonate

between 127 and 138 ppm, while the carbons of the oxirane ring will have characteristic
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shifts at higher field.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-

H stretching of the aromatic ring and the oxirane ring, C-O-C stretching of the epoxide, and

C-Cl stretching.

Mass Spectrometry (MS): GC-MS data for the racemate is available and would show the

molecular ion peak and characteristic fragmentation patterns.[6]

Experimental Protocols
Synthesis: Enantioselective Epoxidation of 2-
Chlorostyrene
The enantioselective synthesis of (2R)-2-(2-chlorophenyl)oxirane can be achieved through

the epoxidation of 2-chlorostyrene using an engineered biocatalyst. The following protocol is

based on the use of a mutant of the P450 monooxygenase.

Materials:

2-chlorostyrene

Engineered P450 peroxygenase (e.g., a variant of P450BM3)

Glucose

Glucose dehydrogenase

NADP⁺

Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:
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Prepare a reaction mixture containing the buffer, glucose, glucose dehydrogenase, and

NADP⁺.

Add the engineered P450 enzyme to the mixture.

Add 2-chlorostyrene to the reaction mixture. The substrate can be added neat or as a

solution in a co-solvent to improve solubility.

Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified

time (e.g., 12-24 hours).

Monitor the progress of the reaction by taking samples at regular intervals and analyzing

them by chiral HPLC.

Once the reaction is complete, extract the product from the aqueous phase using an organic

solvent like ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to obtain the crude (2R)-2-(2-
chlorophenyl)oxirane.

Purify the product by flash column chromatography on silica gel if necessary.

Logical Workflow for Synthesis:
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Reaction Setup

Reaction Workup & Purification

Buffer (pH 8.0)

Incubation (25-30°C)

Glucose, GDH, NADP+

Engineered P450

2-Chlorostyrene Extraction (EtOAc) Drying (Na2SO4) Solvent Removal Chromatography (2R)-2-(2-Chlorophenyl)oxirane

Click to download full resolution via product page

Caption: Enzymatic synthesis of (2R)-2-(2-chlorophenyl)oxirane.

Analysis: Chiral High-Performance Liquid
Chromatography (HPLC)
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The enantiomeric purity of (2R)-2-(2-chlorophenyl)oxirane is determined using chiral HPLC.

Instrumentation:

HPLC system with a UV detector

Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD-H)

Mobile Phase:

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be

optimized for baseline separation.

Procedure:

Prepare a standard solution of the racemic 2-(2-chlorophenyl)oxirane and a sample solution

of the synthesized product in the mobile phase.

Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).

Set the UV detection wavelength (e.g., 220 nm).

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

Inject the sample solution to determine the peak areas for each enantiomer.

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| /

(Area(R) + Area(S))] x 100.

Experimental Workflow for Chiral HPLC Analysis:
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Sample Preparation
(Dissolve in Mobile Phase)

HPLC System
(Chiral Column)

Isocratic Elution
(Hexane/Isopropanol)
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Data Analysis
(Peak Integration, ee Calculation)
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Caption: Chiral HPLC analysis workflow.

Reactivity: Nucleophilic Ring-Opening Reaction
The oxirane ring of (2R)-2-(2-chlorophenyl)oxirane is susceptible to nucleophilic attack, which

is a key reaction for its use as a synthetic intermediate. The reaction with an amine is a

representative example.

Materials:

(2R)-2-(2-chlorophenyl)oxirane

Nucleophile (e.g., piperidine)

Solvent (e.g., methanol or ethanol)
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Procedure:

Dissolve (2R)-2-(2-chlorophenyl)oxirane in the chosen solvent in a round-bottom flask.

Add the nucleophile (e.g., an excess of piperidine) to the solution.

Stir the reaction mixture at room temperature or with gentle heating.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent and excess nucleophile under reduced pressure.

Purify the resulting amino alcohol product by column chromatography or crystallization.

Signaling Pathway of Nucleophilic Ring-Opening:

(2R)-2-(2-chlorophenyl)oxirane

SN2 Transition State

Attack at less hindered carbon

Nucleophile (Nu-)

Ring-Opened Product
(trans-amino alcohol)

Inversion of stereochemistry

Click to download full resolution via product page

Caption: Nucleophilic ring-opening of the oxirane.

Safety Information
(2R)-2-(2-chlorophenyl)oxirane is a chemical that should be handled with care in a laboratory

setting.

Hazard Statements:

H226: Flammable liquid and vapor.[6]

H302: Harmful if swallowed.[6]

H312: Harmful in contact with skin.[6]
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H315: Causes skin irritation.[6]

H319: Causes serious eye irritation.[6]

H332: Harmful if inhaled.[6]

Precautionary Statements:

Wear protective gloves, protective clothing, eye protection, and face protection.

Keep away from heat, sparks, open flames, and hot surfaces.

Use only in a well-ventilated area.

Wash skin thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information

before handling this compound.

Applications in Drug Development
As a chiral building block, (2R)-2-(2-chlorophenyl)oxirane is a precursor for the synthesis of

various biologically active molecules. The stereochemistry at the benzylic position is often

crucial for the pharmacological activity of the final compound. The reactive epoxide ring allows

for the introduction of diverse functional groups, enabling the construction of complex

molecular architectures found in many pharmaceuticals. The presence of the chlorine atom on

the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the

target molecule.

Conclusion
(2R)-2-(2-chlorophenyl)oxirane is a versatile and valuable chiral intermediate for organic

synthesis. This guide has provided a detailed overview of its physical and chemical properties,

along with practical experimental protocols for its synthesis, analysis, and a key chemical

transformation. The information presented is intended to be a valuable resource for

researchers and scientists working in the fields of synthetic chemistry and drug discovery and

development. Further research to experimentally determine all physical properties of the pure

enantiomer would be beneficial for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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